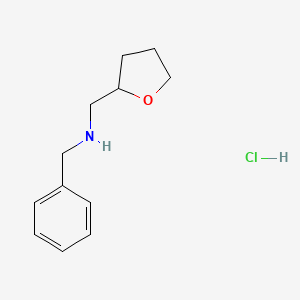
1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is also known by its IUPAC name, N-benzyl-1-(oxolan-2-yl)methanamine;hydrochloride .
Méthodes De Préparation
The synthesis of 1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride typically involves the reaction of benzylamine with oxirane (ethylene oxide) under controlled conditions to form the intermediate (Oxolan-2-ylmethyl)benzylamine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate these pathways .
Comparaison Avec Des Composés Similaires
1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride can be compared with other similar compounds such as oxazole derivatives. Oxazole derivatives are known for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound sets it apart from these compounds, offering distinct advantages in specific applications.
Similar compounds include:
- Oxazole
- Benzylamine derivatives
- Oxirane derivatives
Propriétés
IUPAC Name |
N-benzyl-1-(oxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h1-3,5-6,12-13H,4,7-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGMCCAYQTZSNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














